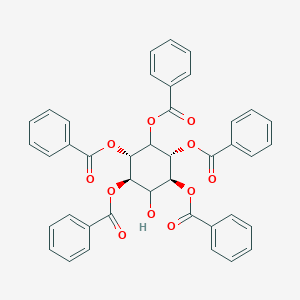![molecular formula C12H11FN2 B515088 4'-amino-2'-fluoro[1,1'-biphenyl]-4-ylamine CAS No. 1683-18-7](/img/structure/B515088.png)
4'-amino-2'-fluoro[1,1'-biphenyl]-4-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Diamino-2-fluorobiphenyl is an organic compound with the molecular formula C12H11FN2 It is a derivative of biphenyl, where two amino groups are attached to the 4 and 4’ positions, and a fluorine atom is attached to the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4,4’-Diamino-2-fluorobiphenyl typically involves the nitration of 2-fluorobiphenyl followed by reduction. The nitration process introduces nitro groups at the 4 and 4’ positions, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Diamino-2-fluorobiphenyl may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve the use of advanced catalysts and optimized reaction parameters to enhance the efficiency of the nitration and reduction steps.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Diamino-2-fluorobiphenyl can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,4’-Dinitro-2-fluorobiphenyl.
Reduction: 4,4’-Diamino-2-fluorobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4’-Diamino-2-fluorobiphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-Diamino-2-fluorobiphenyl involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Diaminobiphenyl: Lacks the fluorine atom, which affects its chemical reactivity and biological activity.
2-Fluorobiphenyl: Lacks the amino groups, making it less reactive in certain chemical reactions.
4,4’-Difluorobiphenyl: Contains two fluorine atoms instead of amino groups, leading to different chemical and biological properties.
Uniqueness
4,4’-Diamino-2-fluorobiphenyl is unique due to the presence of both amino and fluorine groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
1683-18-7 |
|---|---|
Fórmula molecular |
C12H11FN2 |
Peso molecular |
202.23g/mol |
Nombre IUPAC |
4-(4-aminophenyl)-3-fluoroaniline |
InChI |
InChI=1S/C12H11FN2/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7H,14-15H2 |
Clave InChI |
XERAWPSPVRYXCU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)F)N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[[(Z)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B515006.png)
![N-{[2-({2-[(benzoylamino)carbothioyl]hydrazino}carbonyl)hydrazino]carbothioyl}benzamide](/img/structure/B515010.png)
![8-Bromo-5,5,9,11,11-pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-en-1-yl 3,5-bisnitrobenzoate](/img/structure/B515011.png)

![2,3,4,5-Tetrakis[(2,2-dimethylpropanoyl)oxy]-6-hydroxycyclohexyl pivalate](/img/structure/B515013.png)
![(5,5,9,11,11-pentamethyl-3-oxo-1-tricyclo[7.3.1.02,7]tridec-2(7)-enyl) N,N'-diphenylcarbamimidate](/img/structure/B515014.png)



![2-Hydroxy-3,4,5,6-tetrakis[(3-methylbutanoyl)oxy]cyclohexyl 3-methylbutanoate](/img/structure/B515019.png)

![2-(Acetyloxy)-3,4,5,6-tetrakis[(3-methylbutanoyl)oxy]cyclohexyl 3-methylbutanoate](/img/structure/B515021.png)
![2,3,4,5,6-Pentakis[(2,2-dimethylpropanoyl)oxy]cyclohexyl pivalate](/img/structure/B515022.png)
![2-{[2-(3,5-Dibromo-4-hydroxyphenyl)ethyl]amino}naphthoquinone](/img/structure/B515028.png)
